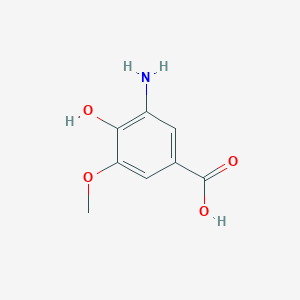

3-Amino-4-hydroxy-5-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-hydroxy-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation Reaction: One method involves the oxidation of p-cresol with hydrogen peroxide in the presence of a base to yield 3-amino-4-hydroxy-5-methoxybenzoic acid.

Double Bond Oxidation: Another method involves the oxidation of p-cresol with peroxy alcohols, such as peroxyethanol, to produce the desired compound.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

Reduction: Reduction reactions can target the amino group, converting it to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted benzoic acids.

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

- Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine:

- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

- Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-amino-4-hydroxy-5-methoxybenzoic acid involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

3-Amino-4-hydroxybenzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

3-Amino-5-methoxybenzoic acid: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities.

4-Amino-3-methoxybenzoic acid: The position of the amino and methoxy groups is different, potentially altering its chemical properties and biological activity.

Uniqueness: 3-Amino-4-hydroxy-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both hydroxy and methoxy groups on the benzene ring provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.

Activité Biologique

3-Amino-4-hydroxy-5-methoxybenzoic acid (AHMBA) is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores the biological activity of AHMBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AHMBA has a molecular formula of C_10H_13NO_4 and a molecular weight of approximately 203.62 g/mol. It features an amino group, a hydroxyl group, and a methoxy group attached to a benzoic acid structure, enhancing its solubility and reactivity in biological systems. The presence of these functional groups allows AHMBA to interact with various biological macromolecules and pathways.

The biological activity of AHMBA can be attributed to several mechanisms:

- Antioxidant Activity : AHMBA exhibits potential antioxidant properties, which may help mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies suggest that AHMBA can modulate inflammatory responses by interacting with specific receptors involved in inflammation. This activity may position AHMBA as a candidate for treating inflammatory conditions.

- Neuroprotective Properties : Research indicates that AHMBA may influence neurotransmitter systems, suggesting its potential role in neuroprotection. This is particularly relevant for neurodegenerative diseases where neurotransmitter dysregulation occurs.

1. Antifibrotic Effects

A significant study highlighted the antifibrotic activity of AHMBA in a mouse model of non-alcoholic steatohepatitis (NASH). In this study, AHMBA was shown to inhibit the phosphatase activity of soluble epoxy hydrolase, which is linked to lipid metabolism and endothelial nitric oxide synthase activity. The treatment with AHMBA led to a notable reduction in liver fibrosis markers, indicating its therapeutic potential for managing NASH .

2. Enzyme Inhibition

AHMBA has been investigated for its role in enzyme inhibition. The compound's functional groups allow it to form hydrogen bonds with enzymes, potentially inhibiting their activity. This property is critical for developing drugs targeting specific enzymes involved in disease processes.

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of AHMBA, researchers found that the compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of AHMBA in vitro. The results demonstrated that treatment with AHMBA reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests that AHMBA could be beneficial in treating chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of AHMBA, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-4-hydroxybenzoic acid | C_7H_9NO_3 | Lacks methoxy group; simpler structure |

| Methyl 3-amino-4-hydroxy-5-methoxybenzenecarboxylate | C_11H_13NO_4 | Methyl ester derivative; different functional group |

| 3-Amino-4-methoxybenzoic acid | C_10H_13NO_3 | Contains methoxy but lacks hydroxyl functionality |

The unique combination of amino, hydroxy, and methoxy groups on the benzoic acid framework contributes to AHMBA's distinctive biological activities compared to these similar compounds.

Propriétés

IUPAC Name |

3-amino-4-hydroxy-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,9H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLOPJCGAMGGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.